5-methanesulfonamidopyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methanesulfonamidopyridine-2-carboxylic acid is a chemical compound that belongs to the class of sulfonamide derivatives It is characterized by the presence of a methanesulfonamide group attached to a pyridine ring, which also bears a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonamidopyridine-2-carboxylic acid typically involves the introduction of the methanesulfonamide group to the pyridine ring followed by the carboxylation of the pyridine ring. One common method involves the reaction of 2-chloropyridine with methanesulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonamidopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-Methanesulfonamidopyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-methanesulfonamidopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methanesulfonamide group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A sulfonamide antibiotic with a similar sulfonamide group but different aromatic ring structure.
Pyridine-2-carboxylic acid: Lacks the methanesulfonamide group but shares the pyridine ring and carboxylic acid functionality.
Methanesulfonamide: Contains the methanesulfonamide group but lacks the pyridine ring and carboxylic acid group.
Uniqueness
5-Methanesulfonamidopyridine-2-carboxylic acid is unique due to the combination of the methanesulfonamide group and the pyridine ring with a carboxylic acid group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for scientific research and industrial applications. Its ability to act as a scaffold for drug development further highlights its importance in medicinal chemistry.
Properties
CAS No. |
850544-12-6 |
---|---|
Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.